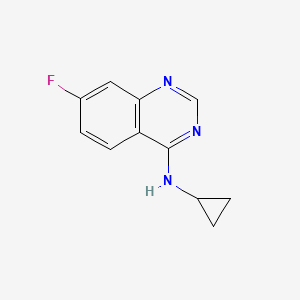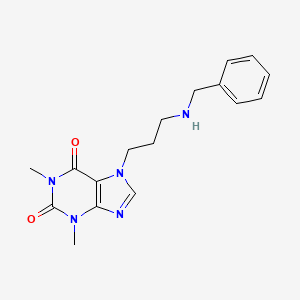
1-(Thiophen-3-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(Thiophen-3-yl)prop-2-en-1-one is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a propenone group attached to the thiophene ring. It has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: 1-(Thiophen-3-yl)prop-2-en-1-one can be synthesized through several methods. One common approach involves the condensation of thiophene-3-carbaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production suitable for commercial applications.
化学反応の分析
Types of Reactions: 1-(Thiophen-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the propenone group to a saturated ketone or alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitro groups.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated or nitro-substituted thiophene derivatives.
科学的研究の応用
1-(Thiophen-3-yl)prop-2-en-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for developing new pharmaceuticals.
Medicine: Research has shown its potential in the development of anti-inflammatory and anticancer agents.
Industry: It is used in the production of organic semiconductors, corrosion inhibitors, and as a precursor for various functional materials.
作用機序
The mechanism of action of 1-(Thiophen-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.
類似化合物との比較
1-(Thiophen-3-yl)prop-2-en-1-one can be compared with other thiophene derivatives:
Thiophene-2-carbaldehyde: Similar in structure but lacks the propenone group, resulting in different reactivity and applications.
Thiophene-3-carboxylic acid: Contains a carboxyl group instead of a propenone group, leading to distinct chemical properties and uses.
2-Acetylthiophene: Another thiophene derivative with an acetyl group, used in different synthetic and industrial applications.
Uniqueness: this compound is unique due to its propenone group, which imparts specific reactivity and allows for diverse chemical transformations. Its combination of thiophene and propenone functionalities makes it a versatile compound in various research and industrial fields.
特性
CAS番号 |
357405-57-3 |
|---|---|
分子式 |
C7H6OS |
分子量 |
138.19 g/mol |
IUPAC名 |
1-thiophen-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C7H6OS/c1-2-7(8)6-3-4-9-5-6/h2-5H,1H2 |
InChIキー |
WNCFOCZPFPWLPA-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)C1=CSC=C1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-Hydroxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B8746054.png)



![2,5-Dimethyl-5,6-dihydroindeno[2,1-b]indole](/img/structure/B8746089.png)







